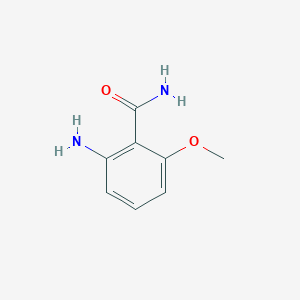

2-Amino-6-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAHTARDEJNYPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401311755 | |

| Record name | 2-Amino-6-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1591-38-4 | |

| Record name | 2-Amino-6-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1591-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Amino 6 Methoxybenzamide and Its Derivatives

Direct Synthesis Approaches

Direct synthetic methods offer an efficient route to 2-amino-6-methoxybenzamide and its derivatives, often starting from common aromatic precursors. These approaches focus on the direct introduction of the amino and amide functionalities onto the benzene (B151609) ring.

Synthesis from Precursor Aromatic Acids (e.g., 2-methoxybenzoic acid)

A common and straightforward approach to synthesizing benzamides is the direct amidation of the corresponding carboxylic acid. In the case of 2-amino-6-methoxybenzamide, 2-amino-6-methoxybenzoic acid serves as the direct precursor. The conversion of the carboxylic acid to the primary amide can be achieved through various methods, including the formation of an ammonium (B1175870) salt followed by dehydration. For instance, reacting the carboxylic acid with ammonium carbonate can yield the ammonium salt, which upon heating, dehydrates to form the desired amide.

While direct amidation of 2-amino-6-methoxybenzoic acid is a viable route, many synthetic strategies focus on derivatives starting from the more readily available 2-methoxybenzoic acid. Functional group interconversions at a later stage then lead to the final product.

Amidation Reactions and Optimization of Amide Bond Formation

The formation of the amide bond is a cornerstone of these synthetic strategies. Numerous coupling reagents have been developed to facilitate this transformation, each with its own advantages and limitations. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Optimization of amidation reactions is crucial for achieving high yields and purity. Factors such as the choice of solvent, base, temperature, and reaction time play a significant role. For example, in the synthesis of 2-methoxybenzamide (B150088) derivatives, reactions are often carried out in solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

Recent advancements have focused on developing more sustainable and efficient catalytic methods for amide bond formation. Boron-based reagents, for instance, have emerged as effective catalysts for the direct amidation of carboxylic acids with amines under milder conditions. Tris(2,2,2-trifluoroethyl) borate (B1201080), B(OCH₂CF₃)₃, has been shown to be an effective reagent for the direct amidation of a variety of carboxylic acids and amines. acs.orgwikipedia.org

Table 1: Optimization of Amidation of Phenylacetic Acid with Benzylamine using Boron Reagents acs.org

| Entry | Boron Reagent | Time (h) | Yield (%) | Workup |

| 1 | B(OCH₂CF₃)₃ | 15 | 91 | Aqueous |

| 2 | B(OCH₂CF₃)₃ | 5 | 88 | Aqueous |

| 3 | B(OCH₂CF₃)₃ | 5 | 86 | Solid Phase |

| 4 | B(OMe)₃ | 5 | 69 | Solid Phase |

| 5 | B(OMe)₃ | 15 | 92 | Solid Phase |

| 6 | B₂O₃ | 5 | 15 | Solid Phase |

Directed Ortho-Metalation (DoM) Strategies for Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.org This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents.

The amide and methoxy (B1213986) groups present in 2-methoxybenzamide derivatives can both act as DMGs. organic-chemistry.orgnih.gov The relative directing power of these groups determines the site of metalation. In many cases, the amide group is a stronger DMG than the methoxy group. This allows for selective functionalization at the C6 position of a 2-methoxybenzamide scaffold. For example, the ortho-lithiation of N,N-diethyl-2-methoxybenzamide with sec-butyllithium, followed by quenching with an electrophile, can introduce a substituent at the C6 position. This strategy is valuable for synthesizing a variety of 6-substituted-2-methoxybenzamide derivatives.

Indirect Synthesis Pathways via Key Intermediates

Indirect synthetic routes to 2-amino-6-methoxybenzamide often involve the construction of the molecule through a series of steps, utilizing key intermediates that are later converted to the final product.

Utilization of Nitrobenzamide Precursors (e.g., 2-hydroxy-6-methoxy-3-nitrobenzamide)

A common indirect pathway to aromatic amines involves the reduction of a corresponding nitro compound. In the context of 2-amino-6-methoxybenzamide, a plausible synthetic route would involve the preparation of a nitro-substituted precursor, such as 2-methoxy-6-nitrobenzamide, followed by reduction of the nitro group.

While a direct synthesis starting from 2-hydroxy-6-methoxy-3-nitrobenzamide is not explicitly detailed in readily available literature, the general principles of organic synthesis allow for the postulation of such a pathway. This would likely involve:

Nitration: Introduction of a nitro group onto a suitable 2-hydroxy-6-methoxybenzoic acid or benzamide (B126) precursor. The nitration of 2-hydroxybenzamide has been shown to yield 2-hydroxy-3-nitrobenzamide. researchgate.net

Reduction: The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., SnCl₂/HCl or Fe/acetic acid). semanticscholar.org The reduction of nitroanilides to aminoanilides is a well-established transformation. google.com

Methylation (if starting from a hydroxyl precursor): If the starting material is a hydroxybenzamide, the hydroxyl group would need to be methylated to a methoxy group, typically using a methylating agent like dimethyl sulfate (B86663) in the presence of a base.

A patent for the synthesis of the related compound 2-amino-4,6-dimethoxybenzamide (B1287547) describes a process that includes the reduction of a nitro group, highlighting the industrial relevance of this approach. google.com

Table 2: Illustrative Reaction Conditions for Nitro Group Reduction

| Precursor | Reducing Agent/Catalyst | Solvent | Temperature | Outcome | Reference |

| 2-Nitrobenzamide | Iron powder | Acetic Acid | Reflux | 2,3-Dihydro-4(1H)-quinazolinones (via condensation) | semanticscholar.org |

| 2-Nitroanilides | Palladium on Carbon (Pd/C), H₂ | - | - | 2-Aminoanilides | google.com |

| 6-Methoxy-2-nitrobenzoic acid | Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C), H₂ | Methanol | 60-90°C | 6-Methoxy-2-aminobenzoic acid | chemguide.co.uk |

Role of Acyl Chlorides in Synthetic Routes

Acyl chlorides are highly reactive intermediates commonly used in the synthesis of amides. The conversion of a carboxylic acid to its corresponding acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, activates the carbonyl group for nucleophilic attack by an amine. epo.org

This method is frequently employed in the synthesis of benzamide derivatives. For example, 2-methoxybenzoic acid can be converted to 2-methoxybenzoyl chloride, which can then be reacted with ammonia (B1221849) or an appropriate amine to form the desired amide. This approach is particularly useful when direct amidation of the carboxylic acid is sluggish or requires harsh conditions. The reaction of the acyl chloride with the amine is usually rapid and often carried out at low temperatures to control its exothermicity. An excess of the amine or the addition of a non-nucleophilic base is typically required to neutralize the HCl byproduct. epo.org

This strategy is also applicable to the synthesis of more complex derivatives. For instance, substituted 2-methoxybenzoyl chlorides can be condensed with various amino-containing fragments to build a diverse library of compounds.

Formation of Functionalized Aromatic Rings Bearing Amine and Methoxy Groups

The synthesis of aromatic rings substituted with both amine and methoxy groups, the core of the 2-amino-6-methoxybenzamide structure, can be achieved through several strategic routes. These methods often begin with precursors that already contain some of the desired functionalities, followed by reactions to introduce the remaining groups.

One common approach involves the modification of pre-existing aniline (B41778) or anisole (B1667542) derivatives. For instance, the synthesis of a related compound, 2-amino-4,6-dimethoxybenzamide, starts from 3,5-dimethoxyaniline. google.com This process involves a sequence of reactions including the protection of the amine group, followed by halogenation, cyanation, and finally hydration of the nitrile to form the benzamide. google.com This multi-step strategy highlights the importance of protecting groups to control reactivity during the functionalization of the aromatic ring.

Another strategy focuses on building upon a benzoate (B1203000) precursor. The synthesis of various 2-methoxybenzamide derivatives has been accomplished starting from methyl 4-amino-2-methoxybenzoate. nih.govrsc.orgsemanticscholar.org In this method, the pre-formed aromatic ring already contains the requisite amine and methoxy substituents at the desired positions relative to the ester, which is later converted to the amide. This approach is particularly useful for creating libraries of derivatives by reacting the initial amino-benzoate with a variety of acyl chlorides. nih.govrsc.orgsemanticscholar.org

More broadly, the synthesis of complex molecules like azahelicenes can also involve the construction of aromatic rings bearing amine and methoxy groups. mdpi.comsemanticscholar.org These syntheses, while not directly targeting 2-amino-6-methoxybenzamide, demonstrate advanced methods for creating highly functionalized aromatic systems that tolerate these specific substituents. mdpi.comsemanticscholar.org Furthermore, dehydrogenative aromatization reactions represent an emerging strategy. For example, N-functionalized 2-aminophenols can be synthesized from cyclohexanones and amines in a one-pot reaction, showcasing a modern approach to forming functionalized aromatic rings. nih.gov

A summary of starting materials for related structures is presented below.

| Starting Material | Target Structure Moiety | Reference |

| 3,5-Dimethoxyaniline | 2-Amino-4,6-dimethoxybenzamide | google.com |

| Methyl 4-amino-2-methoxybenzoate | 2-Methoxybenzamide derivatives | nih.govrsc.orgsemanticscholar.org |

| Cyclohexanones and amines | N-functionalized 2-aminophenols | nih.gov |

Novel Synthetic Transformations Involving 2-Amino-6-methoxybenzamide Scaffold

The 2-amino-6-methoxybenzamide scaffold is not only a synthetic target but also a versatile building block for further chemical transformations. Modern synthetic methods are continually being developed to functionalize this and related structures in novel ways.

Visible-Light-Induced Reaction Pathways

Visible-light photoredox catalysis has emerged as a powerful and environmentally friendly tool in organic synthesis, enabling unique chemical transformations under mild conditions. nih.gov This methodology can be applied to reactions involving amide-containing scaffolds. For instance, a visible-light-mediated method for the N-alkylation of benzamides with alcohols has been developed using eosin (B541160) Y as an organo-photocatalyst. nih.gov This process, which avoids harsh reagents, could be applicable to the amino group of the 2-amino-6-methoxybenzamide scaffold for the synthesis of N-substituted derivatives.

Furthermore, visible-light-induced reactions have been used for the C–H alkylation of 2-amino-1,4-naphthoquinones, demonstrating the potential for direct functionalization of C-H bonds adjacent to an amino group on a quinone ring system under photocatalytic conditions. rsc.org The generation of α-amino radicals from amino acids via visible-light photoredox catalysis for addition to electron-deficient olefins is another example of a C-C bond-forming reaction that highlights the reactivity of amine-containing structures under these conditions. researchgate.net These examples showcase the potential of visible light to initiate novel transformations on scaffolds similar to 2-amino-6-methoxybenzamide.

Transition Metal-Catalyzed C-H Activation Strategies

Transition metal-catalyzed C-H activation has become a cornerstone of modern synthetic chemistry, allowing for the direct functionalization of otherwise unreactive C-H bonds. The amide group, particularly the N-methoxyamide (Weinreb amide) functionality, has been shown to be an effective directing group for such transformations. mdpi.comresearchgate.net This strategy allows for the regioselective introduction of new functional groups at the ortho-position to the amide.

Palladium, rhodium, and ruthenium catalysts have been extensively used for the C-H activation of arenes directed by N-methoxybenzamides. researchgate.netbohrium.com These reactions can be used to form C-C and C-heteroatom bonds. For example, palladium-catalyzed C-H arylation of Weinreb amides with iodoarenes has been reported. mdpi.com Similarly, cobalt-catalyzed C-H allylations, alkenylations, iodinations, and amidations of aromatic Weinreb amides demonstrate the versatility of this approach. mdpi.com

While the primary amino group in 2-amino-6-methoxybenzamide itself is not a typical directing group for C-H activation in the same manner as a Weinreb amide, the amide functionality within the molecule could potentially direct C-H functionalization at the C-3 or C-5 positions, although this would likely require N-substitution of the amide. The extensive research on C-H activation directed by various amide groups provides a strong foundation for developing new functionalization methods for the 2-amino-6-methoxybenzamide scaffold. researchgate.net

Key features of transition metal-catalyzed C-H activation are summarized in the following table.

| Catalyst Type | Directing Group | Transformation | Reference |

| Palladium(II) | Weinreb Amide | C-H Arylation | mdpi.com |

| Cobalt(III) | Weinreb Amide | C-H Allylation, Alkenylation, Iodination, Amidation | mdpi.com |

| Rhodium(III) | N-Methoxybenzamide | C-H Annulation | bohrium.comrsc.org |

| Ruthenium(II) | N-Methoxybenzamide | C-H Arylation | researchgate.net |

Chemo- and Regioselective Functionalization Techniques

Achieving chemo- and regioselectivity is a major challenge in the synthesis of polysubstituted aromatic compounds like 2-amino-6-methoxybenzamide derivatives. The presence of multiple functional groups (amine, methoxy, amide) and several C-H bonds on the aromatic ring requires highly selective reaction conditions.

The use of directing groups in transition metal-catalyzed reactions is a primary strategy for controlling regioselectivity, as discussed in the C-H activation section. researchgate.net For example, the 8-aminoquinoline (B160924) group has been used as a powerful bidentate auxiliary to direct copper-catalyzed β-C(sp³)–H acyloxylation of aliphatic amides with high regioselectivity. nih.gov While this applies to aliphatic systems, the principle of using a directing group to achieve regiocontrol is broadly applicable.

In the context of aromatic rings, regioselective functionalization can often be governed by the inherent electronic properties of the existing substituents. The amino and methoxy groups are both ortho-, para-directing activators for electrophilic aromatic substitution. Their combined influence on the 2-amino-6-methoxybenzamide ring would direct incoming electrophiles primarily to the C-3 and C-5 positions.

Recent advances have also demonstrated base-controlled regioselectivity in rhodium-catalyzed reactions of N-methoxybenzamides with enynes, where the choice of base dictates the reaction pathway to yield either a lactam or an iminolactone. rsc.org This highlights how reaction parameters can be fine-tuned to control the outcome of a transformation on a benzamide scaffold. Furthermore, methods for the regioselective amination of arenes are being developed, which could provide alternative routes to ortho-phenylenediamines and related structures. acs.org

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. Key considerations include the use of safer solvents, minimizing waste, and improving energy efficiency.

Solvent Selection and Minimization

Solvents are a major contributor to waste in chemical processes, often accounting for a significant portion of the total mass of materials used. mdpi.com Therefore, the selection of greener solvents or the reduction of solvent use altogether is a critical aspect of sustainable synthesis.

Traditional solvents like chloroform, DMF, DMAc, benzene, and hexane (B92381) are being phased out due to toxicity and environmental concerns. whiterose.ac.uk Green chemistry promotes the use of alternatives such as water, supercritical CO₂, ionic liquids, and bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). mdpi.comsemanticscholar.org Water is a highly desirable solvent due to its non-toxic, non-flammable, and inexpensive nature, although the low solubility of many organic compounds can be a challenge. mdpi.com

In the context of synthesizing benzamide derivatives, many procedures still employ conventional organic solvents like toluene, DMF, and DCM. google.comnih.govrsc.orgsemanticscholar.org However, there is a growing emphasis on replacing these with more benign alternatives. Solvent selection guides have been developed to help chemists choose less hazardous options. whiterose.ac.uk For example, 2-MeTHF is often a suitable replacement for THF. whiterose.ac.uk Furthermore, solvent-free, or neat, reaction conditions, sometimes facilitated by mechanochemical grinding or microwave irradiation, represent an ideal approach to minimizing solvent waste. mdpi.comsemanticscholar.org

The following table presents a classification of common solvents according to green chemistry principles.

| Class | Examples | Green Chemistry Consideration | Reference |

| Recommended | Water, Ethanol, Isopropanol, 2-MeTHF | Low toxicity, renewable, biodegradable | mdpi.comwhiterose.ac.uk |

| Problematic | Toluene, Acetonitrile, Hexane | Environmental and/or health hazards | whiterose.ac.uk |

| Hazardous (to be avoided) | Benzene, Chloroform, DMF, Dioxane | High toxicity, carcinogenic | whiterose.ac.uk |

Catalyst Development for Sustainable Production

The synthesis of 2-Amino-6-methoxybenzamide and its derivatives is increasingly guided by the principles of green and sustainable chemistry. A central focus of this evolution is the development of advanced catalysts that enhance reaction efficiency, minimize waste, and allow for milder reaction conditions. Researchers are actively exploring heterogeneous catalysts, organocatalysts, and biocatalysts to replace traditional stoichiometric reagents that are often toxic and generate significant waste. tandfonline.comresearchgate.net The goal is to create processes with high atom economy, easy catalyst recovery and reuse, and reduced environmental impact. researchgate.netrsc.org

Key strategies in sustainable catalyst development include the use of metal-organic frameworks (MOFs), supported metal catalysts, boron-based reagents, and enzymatic systems. These modern catalytic approaches are pivotal in producing benzamide structures in an economically and environmentally responsible manner. mdpi.comrsc.org

Heterogeneous Catalysis for Enhanced Reusability

A significant leap towards sustainable amide synthesis involves the use of solid-phase, heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby reducing waste and production costs.

Metal-Organic Frameworks (MOFs): Bimetallic MOFs have emerged as effective and reusable heterogeneous catalysts. For instance, the Fe₂Ni-BDC bimetallic MOF has been successfully used for amidation reactions. mdpi.com This catalyst facilitates the synthesis of N-pyridinyl benzamides from trans-β-nitrostyrene and 2-aminopyridine (B139424) without the need for additional reducing or oxidizing agents. mdpi.com The solid nature of the Fe₂Ni-BDC catalyst allows for its simple recovery and reuse without a significant drop in catalytic activity, aligning with green chemistry principles. mdpi.com

Nanocatalysts: The application of nanocatalysts is another promising avenue. For example, a palladium-supported [SMNP@GLP][Cl] nanocatalyst has been used for the one-pot synthesis of 2-phenyl benzoxazole, a related heterocyclic structure, demonstrating the potential for these catalysts in similar amide formations. rsc.org This nanocatalyst can be reused for multiple consecutive runs without a significant loss in efficiency. rsc.org Similarly, TiO₂–ZrO₂ nanoparticles have been employed as green catalysts for related syntheses, highlighting advantages such as short reaction times and high yields under mild conditions. rsc.org

| Catalyst | Reaction Type | Key Substrates | Sustainability Advantages | Reference |

|---|---|---|---|---|

| Fe₂Ni-BDC MOF | Amidation | trans-β-nitrostyrene, 2-aminopyridine | Heterogeneous, reusable, no external oxidants/reductants needed. | mdpi.com |

| Rh(OH)₃/TS-1@KCC-1 | One-pot tandem reaction (Ammoximation/Rearrangement) | Benzaldehyde, NH₃, H₂O₂ | Bifunctional catalyst, high atom economy, process intensification. | rsc.org |

| [SMNP@GLP][Cl] Nanocatalyst | One-pot synthesis | 2-aminophenol, Aldehydes | Reusable for up to 6 runs with high yield. | rsc.org |

| TiO₂–ZrO₂ Nanoparticles | Condensation | 2-aminophenol, Aromatic aldehydes | Green catalyst, short reaction time (15-25 min), high yield. | rsc.org |

Homogeneous Catalysis with a Focus on Efficiency and Mild Conditions

While heterogeneous systems offer reusability, developments in homogeneous catalysis have focused on creating highly active catalysts that function under mild conditions, often at room temperature.

Boron-Based Catalysis: Boronic acids and borate esters have been identified as highly effective catalysts for direct amidation between carboxylic acids and amines. 5-methoxy-2-iodophenylboronic acid (MIBA) is a kinetically active catalyst that provides high yields of amides in short reaction times at ambient temperature. organic-chemistry.org Another efficient reagent, B(OCH₂CF₃)₃, mediates the coupling of a wide range of carboxylic acids and amines, including N-protected amino acids, with low levels of racemization. acs.org These methods often allow for purification via simple filtration, avoiding complex aqueous workups or chromatography. acs.org

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are instrumental in forming C–N bonds. An efficient protocol for the C–N cross-coupling of N-substituted 4-bromo-7-azaindoles with various amides, including 2-methoxybenzamide, has been developed. beilstein-journals.org The reaction proceeds rapidly using a combination of a palladium precursor like Pd(OAc)₂ and a ligand such as Xantphos. beilstein-journals.org This methodology demonstrates the selective reactivity of the amide group in the presence of other functionalities. beilstein-journals.org

| Catalyst/Reagent | Reaction Type | Key Features | Yield | Reference |

|---|---|---|---|---|

| 5-methoxy-2-iodophenylboronic acid (MIBA) | Direct Amidation | Active at room temperature, short reaction times. | High | organic-chemistry.org |

| B(OCH₂CF₃)₃ | Direct Amidation | Couples N-protected amino acids with low racemization; simple purification. | Good to Excellent | acs.org |

| Pd(OAc)₂ / Xantphos | C–N Cross-Coupling | Couples 4-bromo-7-azaindole with 2-methoxybenzamide. | Not specified | beilstein-journals.org |

Biocatalysis and Green Solvents

The quest for ultimate sustainability in chemical synthesis has led to the exploration of enzymes as catalysts.

Enzymatic Synthesis: Biocatalytic amide bond formation is a growing field that circumvents the need for coupling reagents and often proceeds in aqueous media. rsc.org Researchers are exploring enzymes to catalyze the reaction between carboxylic acids and amines, which offers a highly sustainable and environmentally benign alternative to traditional chemical synthesis. rsc.orgmdpi.com For instance, efforts to produce aminobenzoic acid derivatives are shifting towards bioproduction methods to avoid the toxic precursors and environmental pollution associated with petroleum-based chemical synthesis. mdpi.com

Green Oxidants and Solvents: The choice of reagents and solvents is also critical for sustainability. The synthesis of quinazolin-4(3H)-ones from 2-aminobenzamide (B116534) derivatives has been achieved using hydrogen peroxide (H₂O₂) as a green oxidant and dimethyl sulfoxide (B87167) (DMSO) as a carbon source. nih.gov This approach avoids harsher oxidants and demonstrates a move towards more environmentally benign reaction components. nih.gov The use of water as a solvent, wherever possible, is another key aspect of green MCRs (multi-component reactions) being developed for related heterocyclic syntheses. mdpi.com

Advanced Spectroscopic and Crystallographic Characterization of 2 Amino 6 Methoxybenzamide Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 2-Amino-6-methoxybenzamide. Through one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments, the connectivity and chemical environment of each atom in the molecule can be mapped.

Proton NMR (¹H NMR) for Structural Elucidation

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 2-Amino-6-methoxybenzamide, distinct signals are expected for the aromatic, amino, amide, and methoxy (B1213986) protons.

The aromatic region is anticipated to show a characteristic splitting pattern for the three adjacent protons on the benzene (B151609) ring (H-3, H-4, and H-5). H-4 is expected to appear as a triplet due to coupling with both H-3 and H-5. H-3 and H-5 would each appear as a doublet. The amino (-NH₂) and amide (-CONH₂) protons typically present as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature. The methoxy group (-OCH₃) protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Notes |

|---|---|---|---|

| H-4 | ~7.1-7.3 | Triplet (t) | Coupled to two adjacent aromatic protons (H-3 and H-5). |

| H-3 | ~6.3-6.5 | Doublet (d) | Coupled to H-4. Shifted upfield due to the electronic effects of adjacent amino and methoxy groups. |

| H-5 | ~6.5-6.7 | Doublet (d) | Coupled to H-4. |

| -OCH₃ | ~3.85 | Singlet (s) | Sharp signal characteristic of methoxy protons. dergipark.org.tr |

| -NH₂ (Amino) | ~5.5-6.0 | Broad Singlet (br s) | Chemical shift and peak shape are highly variable. |

| -CONH₂ (Amide) | ~7.5-8.0 (two protons) | Broad Singlets (br s) | Two inequivalent protons may be observed, often broad. |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. 2-Amino-6-methoxybenzamide has eight unique carbon atoms, which should result in eight distinct signals in the spectrum. These include the carbonyl carbon, six aromatic carbons, and one methoxy carbon. The chemical shifts are influenced by the attached functional groups. The carbonyl carbon of the amide is expected at the most downfield position (~170 ppm). The aromatic carbons attached to the electronegative oxygen (C-6) and nitrogen (C-2) atoms are expected at ~160 ppm and ~150 ppm, respectively.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Carbonyl) | ~170 | Quaternary carbon of the amide group. libretexts.org |

| C-6 | ~161 | Aromatic carbon attached to the -OCH₃ group. |

| C-2 | ~151 | Aromatic carbon attached to the -NH₂ group. |

| C-4 | ~132 | Aromatic CH carbon. |

| C-1 | ~113 | Quaternary aromatic carbon attached to the -CONH₂ group. |

| C-5 | ~108 | Aromatic CH carbon. |

| C-3 | ~103 | Aromatic CH carbon, shifted significantly upfield. |

| -OCH₃ | ~56 | Methoxy carbon. nih.gov |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other. For 2-Amino-6-methoxybenzamide, key cross-peaks would confirm the connectivity of the aromatic protons: a correlation between H-3 and H-4, and between H-4 and H-5. acs.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. This would allow for the definitive assignment of the protonated carbons: C-3, C-4, C-5, and the methoxy carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule. nih.gov Key expected correlations would include:

The methoxy protons (-OCH₃) showing a correlation to the C-6 carbon.

The amide protons (-CONH₂) showing correlations to the carbonyl carbon (C=O) and the C-1 aromatic carbon.

The amino protons (-NH₂) showing correlations to the C-2 and C-3 carbons.

Aromatic proton H-5 showing correlations to C-1 and C-3.

| 2D Experiment | Key Expected Correlations | Information Gained |

|---|---|---|

| COSY | H-3 ↔ H-4, H-4 ↔ H-5 | Confirms the sequence of aromatic protons. |

| HSQC | H-3/C-3, H-4/C-4, H-5/C-5, -OCH₃/-OCH₃ | Assigns protonated carbons directly. |

| HMBC | -OCH₃ protons ↔ C-6 | Confirms the position of the methoxy group. |

| Amide protons ↔ C=O, C-1 | Confirms the position of the benzamide (B126) group. | |

| Amino protons ↔ C-2, C-3 | Confirms the position of the amino group. |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, provide detailed information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum is used to identify the primary functional groups. For 2-Amino-6-methoxybenzamide, characteristic absorption bands are expected for the amine N-H, amide N-H, amide C=O (Amide I), and ether C-O bonds. The amino group (-NH₂) typically shows two distinct N-H stretching bands (symmetric and asymmetric), while the primary amide (-CONH₂) also contributes N-H stretching bands in a similar region, often leading to a complex, broad absorption pattern between 3200 and 3500 cm⁻¹. The Amide I band (C=O stretch) is a strong, characteristic absorption, while the Amide II band (N-H bend) is also prominent.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch (Asymmetric & Symmetric) | 3450 - 3300 | -NH₂ (Amino and Amide) |

| Aromatic C-H Stretch | 3100 - 3000 | Aromatic Ring |

| Aliphatic C-H Stretch | 2980 - 2850 | -OCH₃ dergipark.org.tr |

| C=O Stretch (Amide I) | ~1650 | -CONH₂ dergipark.org.tr |

| N-H Bend (Amide II) | ~1620 | -CONH₂ |

| Aromatic C=C Stretch | 1600 - 1450 | Aromatic Ring |

| Asymmetric C-O-C Stretch | ~1250 | Aryl-Alkyl Ether |

| Symmetric C-O-C Stretch | ~1030 | Aryl-Alkyl Ether |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy offers complementary information to FTIR, as its selection rules differ. Vibrations that result in a change in molecular polarizability are Raman active. While C=O and N-H stretches are visible, they are often weaker than in FTIR. Conversely, symmetric vibrations and those involving non-polar bonds, such as aromatic ring breathing modes, tend to produce strong signals in the Raman spectrum. nih.govarxiv.org A full assignment of the Raman spectrum often benefits from theoretical support, such as Density Functional Theory (DFT) calculations, which can predict vibrational frequencies with good accuracy. ias.ac.inresearchgate.net

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3050 | Typically strong in Raman spectra. |

| C=O Stretch (Amide I) | ~1650 | Visible but often weaker than in FTIR. |

| Aromatic Ring Breathing | ~1000 | A sharp, intense band characteristic of the benzene ring. |

| Aromatic Ring Trigonal Breathing | ~1050 | Another characteristic ring vibration. |

| C-O-C Symmetric Stretch | ~1030 | Symmetric vibrations are often strong in Raman. |

| Low-Wavenumber Modes | < 400 | Lattice vibrations and whole-molecule torsional modes, sensitive to crystal packing. researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing the fragments that form upon ionization.

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of its elemental formula. The molecular formula for 2-Amino-6-methoxybenzamide is C₈H₁₀N₂O₂. HRMS analysis, typically using techniques like electrospray ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺.

While specific experimental HRMS data for 2-Amino-6-methoxybenzamide is not widely published, the theoretical exact mass can be calculated with high precision. nih.gov A study involving the compound did report that HRMS results were obtained and were within the expected tolerance of ± 5 ppm from the theoretical value, confirming the compound's identity during its synthesis. doi.org

Table 1: High-Resolution Mass Spectrometry Data for 2-Amino-6-methoxybenzamide

| Parameter | Value |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Theoretical Exact Mass (Da) | 166.074227566 |

| Theoretical Monoisotopic Mass of [M+H]⁺ (Da) | 167.08150 |

| Experimental [M+H]⁺ (Da) | Data not available in cited literature |

The structure contains a stable aromatic ring, an amide group, an amino group, and a methoxy group. Key fragmentation pathways would likely include:

Loss of the amide group (-CONH₂): Cleavage of the bond between the carbonyl carbon and the aromatic ring could lead to the loss of a neutral CONH₂ radical (44 Da).

Loss of the methoxy group (-OCH₃): The molecule could lose a methyl radical (•CH₃, 15 Da) from the methoxy group, or a neutral methoxy radical (•OCH₃, 31 Da).

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amino group is a common fragmentation pathway for amines. acs.org

Aromatic Ring Fragmentation: The stable benzene ring would likely remain intact, forming the base peak or other prominent high-mass ions.

Analysis of these expected fragments allows for a comprehensive confirmation of the compound's structural integrity.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the absolute three-dimensional arrangement of atoms within a crystalline solid. It provides precise coordinates for each atom, from which bond lengths, bond angles, and intermolecular interactions can be calculated.

To date, a public entry for the single-crystal X-ray structure of 2-Amino-6-methoxybenzamide has not been deposited in major crystallographic repositories like the Cambridge Structural Database (CSD). umassd.educaltech.eduresearchgate.net However, if a suitable single crystal were grown, X-ray diffraction analysis would yield fundamental crystallographic information. This data is essential for determining the absolute structure and conformation of the molecule in the solid state.

Table 2: Crystallographic Data for 2-Amino-6-methoxybenzamide

| Parameter | Value |

| Crystal System | Data not available in public literature |

| Space Group | Data not available in public literature |

| Unit Cell Dimensions (a, b, c) | Data not available in public literature |

| Unit Cell Angles (α, β, γ) | Data not available in public literature |

| Volume (ų) | Data not available in public literature |

| Z (Molecules per unit cell) | Data not available in public literature |

The solid-state structure of 2-Amino-6-methoxybenzamide would be significantly influenced by intermolecular interactions, particularly hydrogen bonding. The molecule contains multiple hydrogen bond donors (the -NH₂ protons of the amino and amide groups) and hydrogen bond acceptors (the carbonyl oxygen, the methoxy oxygen, and the nitrogen atoms).

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. These different forms, or polymorphs, can have different physical properties. The parent molecule, benzamide, is a classic example and is known to be highly polymorphic, with at least four identified forms that exhibit subtle differences in their crystal packing and thermodynamic stability. researchgate.netacs.org The study of benzamide polymorphism has revealed the delicate interplay between hydrogen bonding, π–π stacking, and intramolecular conformations that leads to different crystal forms. rsc.orgnih.gov

While no specific studies on the polymorphism of 2-Amino-6-methoxybenzamide have been published, the known polymorphic nature of benzamide suggests that this substituted derivative could also exhibit multiple crystalline forms. acs.org Crystal engineering principles—understanding and utilizing intermolecular interactions to design specific crystal structures—could be applied to selectively crystallize potential polymorphs of 2-Amino-6-methoxybenzamide. By carefully controlling crystallization conditions such as solvent, temperature, and saturation, it may be possible to isolate and characterize different solid-state forms of this compound.

Computational and Theoretical Investigations of 2 Amino 6 Methoxybenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and related properties of a molecule. These ab initio methods solve the Schrödinger equation (or its approximations) to determine the energy and wavefunction of a system, from which numerous molecular properties can be derived.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction. It offers a balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 2-Amino-6-methoxybenzamide.

A primary application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. This process yields crucial information on bond lengths, bond angles, and dihedral angles. For substituted benzamides, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d) or 6-311++G(d,p), are employed to find the minimum energy conformer. acs.orgresearchgate.netacs.org The optimization process for 2-Amino-6-methoxybenzamide would involve systematically rotating the amide and methoxy (B1213986) groups relative to the benzene (B151609) ring to locate the global energy minimum.

Theoretical studies on related molecules, such as 2-methoxybenzamide (B150088), have shown the existence of multiple stable conformers. researchgate.net In the most stable conformation of 2-methoxybenzamide, evidence suggests the formation of an intramolecular hydrogen bond between a hydrogen atom of the amide group and the oxygen atom of the methoxy group. researchgate.net For 2-Amino-6-methoxybenzamide, the presence of the amino group introduces additional possibilities for intramolecular interactions that would be elucidated through geometry optimization. DFT calculations on N-arylbenzamides have shown that the final optimized geometry can be twisted, with the planar regions of the phenyl ring and the amide group oriented at an angle to each other, influenced by a balance of steric repulsion and stabilizing electronic interactions. sci-hub.seiucr.org

The optimized geometrical parameters for a molecule provide the foundation for all other computational analyses. Below is an illustrative table of what DFT calculations could yield for a benzamide (B126) derivative.

| Parameter | Bond | Calculated Value (Å) |

| Bond Lengths | C-C (aromatic) | 1.38 - 1.40 |

| C-N (amide) | ~1.36 | |

| C=O (amide) | ~1.23 | |

| C-O (methoxy) | ~1.36 | |

| Bond Angles | C-C-C (aromatic) | ~120° |

| O=C-N (amide) | ~122° | |

| Dihedral Angle | Phenyl Ring - Amide Plane | 25° - 60° |

| Note: The data in this table is representative of typical benzamide derivatives as determined by DFT calculations and does not represent experimentally verified values for 2-Amino-6-methoxybenzamide. acs.orgiucr.org |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, acting as an electron acceptor, is susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. mdpi.com A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower stability. Conversely, a large HOMO-LUMO gap indicates high stability and lower reactivity because it requires more energy to move an electron from the HOMO to the LUMO. samipubco.com

For aniline (B41778) and nitrobenzene (B124822) derivatives, DFT studies have shown that electron-donating groups (like amino and methoxy groups) tend to increase the energy of the HOMO, while electron-withdrawing groups decrease the energy of the LUMO. researchgate.net In 2-Amino-6-methoxybenzamide, both the amino and methoxy groups are electron-donating, which would be expected to raise the HOMO energy level, making the molecule more susceptible to oxidation and electrophilic attack. The distribution of these orbitals is also important; the HOMO is typically localized over the electron-rich aromatic ring and the amino group, while the LUMO may be distributed over the benzamide portion. sci-hub.se

The table below illustrates typical FMO energy values for benzamide derivatives as calculated by DFT methods.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzamide (Reference) | -6.72 | -1.07 | 5.65 |

| N-benzhydryl benzamide | -6.44 | -1.06 | 5.37 |

| N,N-diphenethyl benzamide | -6.22 | -0.77 | 5.44 |

| Data sourced from a DFT study on benzamide derivatives. sci-hub.se |

Analysis of the HOMO-LUMO gap helps in understanding the charge transfer interactions that can occur within the molecule and with other reactants.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It illustrates the charge distribution from a molecule's electrons and nuclei, showing how a positive test charge would interact with the molecule.

MEP maps are color-coded to indicate different potential values. Typically:

Red and Yellow regions indicate negative electrostatic potential, rich in electrons. These areas are prone to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen or nitrogen.

Blue regions indicate positive electrostatic potential, which is electron-poor. These areas are susceptible to nucleophilic attack and are usually found around hydrogen atoms, particularly those bonded to electronegative atoms (e.g., N-H hydrogens).

Green regions represent neutral or zero potential.

For 2-Amino-6-methoxybenzamide, an MEP map would likely show a significant region of negative potential (red) around the carbonyl oxygen of the amide group, making it a primary site for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the amino group (NH₂) and the amide group would be regions of positive potential (blue), identifying them as sites for nucleophilic attack. samipubco.com The aromatic ring would exhibit a more complex potential surface, influenced by the electron-donating effects of the amino and methoxy substituents.

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment.

A molecule like 2-Amino-6-methoxybenzamide is not static; it possesses several rotatable bonds, primarily the C-N bond of the amide and the C-O bond of the methoxy group. This flexibility allows it to adopt various conformations (spatial arrangements). MD simulations can explore the potential energy surface of the molecule to identify stable and transient conformations and the energy barriers between them.

Simulations can be run in a vacuum to study the intrinsic flexibility of the molecule or in the presence of a solvent to see how intermolecular interactions influence its shape. For instance, MD simulations of benzamide derivatives in a vacuum can reveal the preferred dihedral angles and intramolecular hydrogen bonding patterns. nih.gov When placed in a solvent like water, the simulation would show how hydrogen bonding with water molecules competes with and alters the intramolecular interactions, potentially stabilizing different conformations than those preferred in the gas phase. Such studies are crucial for understanding how the molecule might conform to fit into a biological receptor site. tandfonline.com

Studies on related 6-methoxy-substituted salicylamides have shown that the predominant molecular form can differ dramatically between aqueous and nonpolar environments. nih.gov In water, a zwitterionic form might be favored, while in a less polar solvent, a neutral, internally hydrogen-bonded form is predominant. nih.gov MD simulations can elucidate the specific solvent-solute interactions responsible for stabilizing one form over another.

Furthermore, properties like the solvent accessible surface area (SASA) can be calculated from MD trajectories to quantify how the molecule's exposure to the solvent changes with its conformation. Simulations can also be used to calculate the free energy of solvation, providing a thermodynamic measure of how favorably the molecule interacts with the solvent. Studies on benzamides in various solvents have shown that interactions between the solvent and the polar amide group are key drivers of the observed behavior. researchgate.netacs.org

In Silico Mechanistic Studies and Reaction Pathway Prediction

Computational chemistry provides powerful tools to elucidate reaction mechanisms, predict pathways, and understand the intrinsic reactivity of molecules like 2-Amino-6-methoxybenzamide. Through the application of quantum mechanical calculations, researchers can model complex chemical transformations, offering insights that are often difficult to obtain through experimental means alone.

The study of reaction mechanisms through computational methods hinges on identifying transition states (TS) and calculating their associated energy barriers. A transition state represents the highest energy point along a reaction coordinate, and the energy difference between the reactants and the TS, known as the activation energy or energy barrier, determines the reaction rate. Density Functional Theory (DFT) is a commonly employed method for these calculations.

While specific DFT studies detailing reaction mechanisms originating from 2-Amino-6-methoxybenzamide are not extensively documented in publicly available literature, the principles can be illustrated by examining related systems. For instance, DFT calculations on the C-H activation and functionalization of benzamide derivatives reveal the intricate steps of such transformations. researchgate.netsemanticscholar.org These studies typically involve locating the transition state structures for key steps such as C-H bond cleavage, migratory insertion, and reductive elimination.

For a hypothetical reaction, such as the N-alkylation of 2-Amino-6-methoxybenzamide, a computational study would model the approach of an electrophile to the amino group. The transition state would feature a partially formed N-C bond and a partially broken bond in the alkylating agent. The calculated free energy barrier (ΔG‡) would indicate the kinetic feasibility of the reaction. For example, in base-catalyzed C-H functionalization reactions of related aza-heterocycles, DFT calculations have shown that the energy barrier for deprotonation is a key factor in determining regioselectivity. rsc.org A similar approach could be used to compare the reactivity of the amino group versus potential C-H activation sites on the aromatic ring of 2-Amino-6-methoxybenzamide under various catalytic conditions.

Table 1: Illustrative Energy Barriers for Generic Benzamide Reactions (Hypothetical Data)

| Reaction Step | Reactant Complex | Transition State (TS) | Product Complex | ΔG‡ (kcal/mol) |

|---|---|---|---|---|

| N-Methylation | C₈H₁₀N₂O₂ + CH₃I | [C₈H₁₀N₂O₂---CH₃I]‡ | C₉H₁₂N₂O₂ + HI | 22.5 |

Note: The data in this table is hypothetical and serves to illustrate the types of results obtained from transition state analysis. Actual values would require specific DFT calculations.

To predict how 2-Amino-6-methoxybenzamide will react, it is crucial to identify its most reactive sites for electrophilic and nucleophilic attack. Conceptual DFT provides reactivity descriptors, such as the Molecular Electrostatic Potential (MEP) and Fukui functions, to pinpoint these sites. journalirjpac.comsemanticscholar.orgnih.gov

The Molecular Electrostatic Potential (MEP) map visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. For 2-Amino-6-methoxybenzamide, the MEP would likely show a strong negative potential around the carbonyl oxygen and a lesser negative potential on the nitrogen of the amino group, making these the primary sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the amino group would exhibit a positive potential, marking them as sites for nucleophilic interaction or hydrogen bond donation.

The Fukui function , ƒ(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes. nih.gov It helps to identify the most reactive atoms for different types of attacks:

ƒ+(r): For nucleophilic attack (reaction with an electron donor). The site with the highest ƒ+ value is the most likely to accept electrons.

ƒ-(r): For electrophilic attack (reaction with an electron acceptor). The site with the highest ƒ- value is the most likely to donate electrons.

ƒ0(r): For radical attack.

For 2-Amino-6-methoxybenzamide, the amino nitrogen and the aromatic carbon atoms would be the most probable sites for electrophilic attack, with high ƒ- values. The carbonyl carbon would be the primary site for nucleophilic attack, exhibiting a high ƒ+ value. A theoretical study on the isomeric 3-amino-4-methoxy benzamide confirmed the utility of MEP and other analyses in understanding reactivity. ias.ac.in

Table 2: Predicted Fukui Indices for Key Atoms in 2-Amino-6-methoxybenzamide (Illustrative Values)

| Atom | ƒ⁺ (for Nucleophilic Attack) | ƒ⁻ (for Electrophilic Attack) | Most Likely Reaction |

|---|---|---|---|

| Carbonyl Carbon (C=O) | 0.18 | 0.02 | Nucleophilic Addition |

| Amino Nitrogen (-NH₂) | 0.05 | 0.15 | Electrophilic Attack |

| Carbonyl Oxygen (C=O) | 0.09 | 0.12 | Electrophilic Attack/H-Bonding |

| Aromatic C (ortho to -NH₂) | 0.03 | 0.10 | Electrophilic Substitution |

Note: Values are illustrative and represent expected trends. Precise values require specific DFT calculations.

For 2-Amino-6-methoxybenzamide, a computational retrosynthetic tool would likely propose several disconnection strategies. A common and logical disconnection would be the amide bond, a key transform in synthetic chemistry.

Proposed Retrosynthetic Pathway:

Disconnection 1 (Amide Bond): The most apparent disconnection is the C-N amide bond. This breaks the molecule into two synthons: a 2-amino-6-methoxybenzoyl cation equivalent and an ammonia (B1221849) anion equivalent. These correspond to the real-world starting materials 2-amino-6-methoxybenzoic acid (or its activated derivative, like an acyl chloride) and ammonia .

Synthesis of the Benzoic Acid Precursor: The tool would then analyze the synthesis of 2-amino-6-methoxybenzoic acid. A standard route involves the functionalization of a simpler benzene derivative. A plausible pathway starts from 2-methoxybenzoic acid . The key step is the introduction of a nitro group at the 6-position via nitration, followed by the reduction of the nitro group to an amino group.

This can be visualized as:

Target: 2-Amino-6-methoxybenzamide

Retron 1: Amide linkage

Precursors: 2-Amino-6-methoxybenzoic acid + Ammonia

Retron 2 (on Benzoic Acid): Amino group

Precursor: 2-Methoxy-6-nitrobenzoic acid

Retron 3 (on Nitrobenzoic Acid): Nitro group

Precursor: 2-Methoxybenzoic acid

The AI tool would evaluate this pathway against others, considering factors like step count, atom economy, and the cost and availability of starting materials.

Intermolecular Interaction Analysis

The solid-state structure and properties of a molecular crystal are governed by a network of non-covalent intermolecular interactions. Computational methods are indispensable for quantifying and visualizing these forces, which include hydrogen bonds and π-π stacking.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com The surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify specific atom-atom contacts. Red spots on a dnorm map indicate close contacts (shorter than the van der Waals radii sum), which are characteristic of strong interactions like hydrogen bonds.

For 2-Amino-6-methoxybenzamide, we can predict the following key interactions would be prominent in its Hirshfeld surface analysis:

H···H Contacts: Typically the most abundant, representing the large surface area of hydrogen atoms.

O···H/H···O Contacts: These would be significant, representing the strong N-H···O hydrogen bonds between the amide proton and the carbonyl oxygen of a neighboring molecule, and potentially C-H···O interactions.

N···H/H···N Contacts: These would also be important, corresponding to the hydrogen bonds formed by the amino group.

C···H/H···C Contacts: Representing weaker C-H···π interactions.

C···C Contacts: Indicative of π-π stacking between the aromatic rings.

The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions, plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside (de). The characteristic "spikes" on this plot correspond to specific close contacts, like hydrogen bonds.

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of 2-Amino-6-methoxybenzamide

| Contact Type | Predicted Contribution (%) | Key Interaction Represented |

|---|---|---|

| H···H | ~45% | van der Waals forces |

| O···H/H···O | ~25% | N-H···O and C-H···O Hydrogen Bonds |

| N···H/H···N | ~15% | N-H···N Hydrogen Bonds |

| C···H/H···C | ~10% | C-H···π Interactions |

| C···C | ~3% | π-π Stacking |

Note: This data is predictive, based on analyses of similar molecules like those in references nih.gov and nih.gov.

Beyond visualization, computational chemistry can precisely calculate the geometry and energy of intermolecular interactions.

Hydrogen Bonding: The primary hydrogen bond donors in 2-Amino-6-methoxybenzamide are the N-H groups of the amide and amine functionalities. The primary acceptor is the carbonyl oxygen. DFT calculations can optimize the geometry of a molecular dimer or cluster to find the most stable hydrogen-bonding arrangement. Natural Bond Orbital (NBO) analysis can be used to quantify the strength of these bonds by calculating the second-order perturbation energy, E(2), which corresponds to the charge transfer between the donor and acceptor orbitals. ias.ac.in A study on an isomeric aminomethoxybenzamide demonstrated the presence of an intramolecular hydrogen bond, which could also be a possibility in 2-Amino-6-methoxybenzamide between the ortho-amino group and the methoxy oxygen, although intermolecular bonds are typically stronger and dominate crystal packing. ias.ac.in

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Amino-6-methoxybenzamide |

| Ammonia |

| 2-Amino-6-methoxybenzoic acid |

| 2-Methoxybenzoic acid |

| 2-Methoxy-6-nitrobenzoic acid |

| 3-Amino-4-methoxy benzamide |

Mechanistic Studies of Chemical Reactions Involving 2 Amino 6 Methoxybenzamide and Its Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of 2-Amino-6-methoxybenzamide is highly activated towards electrophilic substitution due to the presence of two strong electron-donating groups: the amino group and the methoxy (B1213986) group.

Electrophilic Substitution: The amino and methoxy groups increase the electron density of the benzene (B151609) ring through resonance, making it more susceptible to attack by electrophiles. The amino group is a powerful activating group, and the methoxy group, located meta to the amino group and ortho to the amide, also contributes electron density. This enhanced nucleophilicity facilitates various electrophilic aromatic substitution reactions. smolecule.com The presence of these activating groups can make reactions proceed under milder conditions and can influence the regioselectivity of the substitution, typically directing incoming electrophiles to the positions ortho and para to the activating groups. For instance, the activating nature of a methoxy group has been shown to facilitate electrophilic substitution in related structures like 6-methoxyindoles. rsc.org

Nucleophilic Substitution: Nucleophilic aromatic substitution on the electron-rich ring of 2-Amino-6-methoxybenzamide is generally less favorable unless a suitable leaving group is present. However, the functional groups themselves can participate in substitution reactions. The methoxy group, for example, can potentially be substituted by other nucleophiles under specific reaction conditions. smolecule.com More commonly, derivatives of 2-Amino-6-methoxybenzamide are synthesized via nucleophilic substitution on a precursor molecule. A common synthetic strategy involves using a precursor with a good leaving group, such as a fluorine atom, which is then displaced by a nucleophile like methoxide (B1231860) to install the methoxy group.

Oxidation and Reduction Chemistry of Functional Groups (Amide, Methoxy, Amino)

The functional groups of 2-Amino-6-methoxybenzamide exhibit distinct reactivities under oxidative and reductive conditions.

Amide Group (-CONH2): The amide functional group is generally stable to oxidation but can be readily reduced. A common transformation is the reduction of the amide to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. smolecule.com

Methoxy Group (-OCH3): The methoxy group can be susceptible to oxidation, particularly with strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). smolecule.com Such reactions can potentially lead to the formation of quinone-type structures.

Amino Group (-NH2): The amino group is a common site for oxidation. Synthetically, the 2-amino group is often introduced by the reduction of a corresponding nitro group. For example, 2-Amino-4-methoxybenzamide can be synthesized by the catalytic hydrogenation of 4-methoxy-2-nitro-benzamide using Raney Nickel.

The following table summarizes the key oxidation and reduction reactions for the functional groups of 2-Amino-6-methoxybenzamide and its derivatives.

Cyclization and Annulation Reactions Leading to Heterocyclic Systems (e.g., Quinazolinones, Benzothiazoles)

2-Amino-6-methoxybenzamide is a valuable precursor for the synthesis of fused heterocyclic systems, most notably quinazolinones.

Quinazolinone Synthesis: The reaction of 2-aminobenzamides with aldehydes or other single-carbon sources is a fundamental method for constructing the quinazolinone scaffold. nih.govorganic-chemistry.org In a typical procedure, 2-Amino-6-methoxybenzamide is reacted with various aldehydes in the presence of a catalyst, such as p-toluenesulfonamide, at high temperatures to yield the corresponding quinazolin-4(3H)-one derivatives. nih.gov Another approach involves using dimethyl sulfoxide (B87167) (DMSO) as both the solvent and a source for the C1 unit, facilitated by an oxidant like hydrogen peroxide (H2O2), to achieve the cyclization. nih.gov Electrochemical methods have also been developed for the acid-catalyzed cyclization of 2-aminobenzamides to form quinazolinones.

The electron-donating methoxy group can influence the reactivity and yield of these cyclocondensation reactions.

Benzothiazole Synthesis: While 2-Amino-6-methoxybenzamide is a key starting material for quinazolinones, it is not a typical precursor for benzothiazoles. The synthesis of 2-aminobenzothiazoles generally requires the oxidative cyclization of an arylthiourea. scholarsresearchlibrary.com This process typically starts with a substituted aniline (B41778), such as a p-toluidine (B81030) derivative, which is reacted with a thiocyanate (B1210189) salt to form the corresponding thiourea. orgsyn.org This intermediate then undergoes an oxidative ring-closure, often using bromine as a catalyst, to form the 2-aminobenzothiazole (B30445) ring system. researchgate.net Therefore, to synthesize a 2-amino-6-methoxybenzothiazole, one would typically start from 4-methoxyphenylthiourea or a related aniline, not 2-Amino-6-methoxybenzamide. scholarsresearchlibrary.comiosrjournals.org

Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic data for reactions involving 2-Amino-6-methoxybenzamide are not extensively reported in the available literature. However, mechanistic studies on related compounds provide insight into the factors governing these reactions.

Reaction Kinetics: The rate of reactions such as quinazolinone formation is highly dependent on factors like temperature, catalyst concentration, and the electronic nature of the substrates. The requirement for high temperatures in some reported syntheses suggests a significant activation energy barrier for the cyclization process. nih.gov Kinetic studies on related amine alkylation reactions, which proceed through imine intermediates, have utilized tools like Hammett plots to quantify the effect of substituents on reaction rates. For instance, a study on the deaminative coupling of amines showed a strong promotional effect from electron-releasing groups on the amine substrate. marquette.edu This principle suggests that the electron-donating amino and methoxy groups in 2-Amino-6-methoxybenzamide would accelerate the initial nucleophilic attack on an aldehyde during quinazolinone synthesis.

Catalytic Pathways and Reaction Intermediates

The synthesis of heterocyclic derivatives from 2-Amino-6-methoxybenzamide often involves catalytic pathways and proceeds through several key intermediates.

Catalysis in Quinazolinone Synthesis:

Acid Catalysis: The reaction between a 2-aminobenzamide (B116534) and an aldehyde is commonly catalyzed by an acid, such as p-toluenesulfonic acid or acetic acid. nih.govrsc.org The acid protonates the aldehyde carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by the amino group of the benzamide (B126).

Oxidative Catalysis: In methods that use alternative carbon sources like DMSO, an oxidant is required. Systems like K2S2O8 or H2O2 are used to facilitate the oxidative cyclization that forms the quinazolinone ring. nih.gov Transition metal-free approaches using H2O2 as a green oxidant are considered more sustainable. nih.gov

Reaction Intermediates: The multi-step synthesis of quinazolinones involves the formation of several transient species.

Aldehyde Adduct: The initial reaction between the 2-amino group and an aldehyde forms a carbinolamine intermediate.

Imine Intermediate: This carbinolamine readily dehydrates to form an N-acyl-imine intermediate. The formation of this imine is a crucial step and is often the target of the catalytic system. marquette.edu

Cyclized Intermediate: The imine then undergoes an intramolecular cyclization, where the amide nitrogen attacks the imine carbon, to form a dihydroquinazolinone ring. rsc.org

Final Product: The dihydroquinazolinone is subsequently oxidized to the final aromatic quinazolinone product. This oxidation can be spontaneous (e.g., by air) or promoted by an added oxidant or electrochemical potential.

The following table outlines catalysts and key intermediates in the synthesis of quinazolinones.

Applications of 2 Amino 6 Methoxybenzamide As a Synthetic Intermediate and Building Block in Advanced Materials and Chemical Synthesis

Precursor in the Synthesis of Complex Organic Scaffolds

The bifunctional nature of 2-amino-6-methoxybenzamide, possessing both a nucleophilic aniline-type amino group and a carboxamide, makes it an ideal starting material for the synthesis of fused heterocyclic scaffolds. These scaffolds are often central to the structure of medicinally important compounds.

Two prominent examples of heterocyclic systems derived from 2-amino-6-methoxybenzamide and its analogs are quinazolinones and 1,2,3-benzotriazin-4-ones.

Quinazolinones: These bicyclic compounds are prevalent in numerous pharmacologically active molecules. The synthesis of quinazolin-4(3H)-ones can be achieved through the cyclocondensation of 2-aminobenzamides with aldehydes or other carbonyl-containing compounds. nih.govnih.govtandfonline.com For instance, 2-amino-6-methoxybenzamide can react with various aldehydes to form substituted quinazolinone derivatives. nih.gov The reaction typically proceeds via an initial condensation to form a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation or rearrangement to yield the stable quinazolinone ring system. Different synthetic strategies, including iodine-mediated oxidative condensation and acid-promoted cyclocondensation, have been developed to facilitate this transformation efficiently. nih.govtandfonline.com

1,2,3-Benzotriazin-4-ones: This class of heterocycles is significant in agrochemistry and medicinal chemistry, with derivatives showing nematicidal, insecticidal, and antitumor activities. lookchem.comresearchgate.net The synthesis of the 1,2,3-benzotriazin-4(3H)-one core involves the diazotization of an anthranilamide (2-aminobenzamide) derivative. ntu.ac.uk The reaction of the ortho-amino group with a nitrosating agent (like nitrous acid) forms a diazonium salt, which rapidly cyclizes by attacking the adjacent amide nitrogen to form the stable triazinone ring. ntu.ac.uk 2-Amino-6-methoxybenzamide serves as a direct precursor for 8-methoxy-1,2,3-benzotriazin-4(3H)-one, a scaffold that has been further elaborated to create novel bioactive compounds. lookchem.com

Table 1: Complex Organic Scaffolds Derived from 2-Aminobenzamide (B116534) Precursors

| Scaffold | Precursor Type | Key Transformation | Significance of Scaffold |

|---|---|---|---|

| Quinazolin-4(3H)-one | 2-Amino-6-methoxybenzamide | Cyclocondensation with aldehydes | Core of various pharmaceuticals |

| 1,2,3-Benzotriazin-4-one | 2-Amino-6-methoxybenzamide | Diazotization and cyclization | Agrochemicals, pharmaceuticals |

Development of New Reagents for Organic Transformations

Beyond serving as a simple starting material, the benzamide (B126) framework can be adapted to create powerful reagents and directing groups for complex organic transformations. The N-methoxybenzamide moiety, a close derivative, has been extensively developed as a versatile directing group for transition-metal-catalyzed C–H bond activation. researchgate.net

A directing group is a functional group within a molecule that positions a metal catalyst at a specific C–H bond, typically in the ortho position, enabling selective functionalization of an otherwise unreactive bond. The N-methoxybenzamide group is highly effective in this role for several reasons:

Chelation Assistance: The amide oxygen and the methoxy (B1213986) oxygen can form a stable five-membered ring chelate with a transition metal center (e.g., Palladium, Rhodium, Ruthenium). researchgate.netrsc.org

Reactivity and Removability: This chelation brings the catalyst into close proximity to the ortho C–H bond of the benzene (B151609) ring, facilitating its cleavage and subsequent functionalization. After the desired reaction, the directing group can often be modified or removed.

This strategy has enabled a wide array of previously challenging transformations. researchgate.net For example, using N-methoxybenzamides, chemists have successfully performed ortho-alkoxylation, olefination, and alkylation reactions on the aromatic ring. acs.orgresearchgate.netacs.org This approach transforms a simple benzamide into a sophisticated tool for building molecular complexity with high precision. researchgate.netrsc.org

Table 2: C–H Functionalization Enabled by the N-Methoxybenzamide Directing Group

| Transformation Type | Catalyst System (Example) | Product Type |

|---|---|---|

| Ortho-Alkoxylation | Palladium (Pd) | Ortho-alkoxylated benzamides |

| Ortho-Olefination | Ruthenium (Ru) | Ortho-alkenylated benzamides |

| Ortho-Alkylation | Palladium (Pd) | Ortho-alkylated benzamides |

Role in the Construction of Advanced Materials

The structural characteristics of 2-amino-6-methoxybenzamide make it a candidate building block, or monomer, for the synthesis of advanced materials. Its aromatic core provides rigidity and thermal stability, while the amino and amide groups offer sites for polymerization and introduce the capacity for strong intermolecular hydrogen bonding. These hydrogen bonds can dictate the self-assembly and macroscopic properties of a material.

While specific, large-scale industrial polymers based solely on 2-amino-6-methoxybenzamide are not widely documented in the reviewed literature, it is utilized in the production of specialty chemicals and as a building block in materials science. bldpharm.com Its potential lies in its ability to be incorporated into polymers such as:

Polyamides: The amino group can react with dicarboxylic acids or their derivatives to form aromatic polyamides (aramids). The methoxy substituent would modify the polymer's properties, such as solubility and processability, compared to unsubstituted analogs.

Processable Polymers: The functional groups allow for the creation of ordered structures. For instance, the hydrogen bonding capabilities are crucial in the design of foldamers—artificial molecules that mimic the folding of biological polymers like proteins into well-defined three-dimensional shapes.

The combination of a rigid aromatic backbone with hydrogen-bonding functionalities is a key design principle in creating materials with tailored thermal, mechanical, and even optical properties.

Utilization in the Synthesis of Specialized Chemical Probes and Tools for Chemical Biology

Chemical probes are molecules designed to study and visualize biological processes in living systems. The development of such tools is a cornerstone of chemical biology. The 6-aminobenzamide scaffold, of which 2-amino-6-methoxybenzamide is a prime example, has been successfully used to construct highly specific probes for medical imaging.

A notable application is the synthesis of ligands for Positron Emission Tomography (PET), an imaging technique used to observe metabolic processes in the body. nih.govrsc.org Researchers have recently developed a series of fluorinated 6-arylaminobenzamides as potential PET imaging agents for the sphingosine-1-phosphate-5 (S1P₅) receptor. nih.goved.ac.uk This receptor is found on oligodendrocytes in the central nervous system and is a target of interest for understanding and potentially treating demyelinating diseases like multiple sclerosis. nih.govrsc.org

In this work, a benzamide core was systematically modified to create a library of compounds. nih.gov This led to the discovery of a selective and high-affinity agonist for the S1P₅ receptor, which was then radiolabeled with fluorine-18 (B77423) ([¹⁸F]). nih.govrsc.org The resulting PET probe, [¹⁸F]TEFM78, was shown to cross the blood-brain barrier and accumulate in the rat brain and spinal cord, demonstrating its utility as a tool to study the distribution and function of S1P₅ receptors in vivo. nih.gov This research highlights how the 2-amino-6-methoxybenzamide framework can serve as a foundational scaffold for creating sophisticated tools to investigate complex biological questions. nih.goved.ac.uk

Table 3: Example of a Chemical Probe Based on the 6-Aminobenzamide Scaffold

| Probe Name (Lead Compound) | Scaffold Type | Biological Target | Application |

|---|---|---|---|

| TEFM78 | Fluorinated 6-arylaminobenzamide | Sphingosine-1-phosphate-5 (S1P₅) receptor | Positron Emission Tomography (PET) Imaging |